4-(2-Bromo-4-nitrophenoxy)piperidine
Description
4-(2-Bromo-4-nitrophenoxy)piperidine is a piperidine derivative featuring a phenoxy substituent with bromine at the 2-position and a nitro group at the 4-position of the aromatic ring. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility as scaffolds for drug design .
Properties
Molecular Formula |
C11H13BrN2O3 |
|---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
4-(2-bromo-4-nitrophenoxy)piperidine |
InChI |
InChI=1S/C11H13BrN2O3/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6H2 |
InChI Key |
GFIATOTVRWHPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares 4-(2-Bromo-4-nitrophenoxy)piperidine with key analogs:
*Inferred formula (exact data unavailable).
†Estimated based on similar compounds.
‡Predicted using substituent contributions.
Key Observations:
Substituent Position and Electronic Effects: The 2-bromo-4-nitro substitution in the target compound creates a meta-directing electronic environment, distinct from analogs like 4-(4-Bromo-2-isopropylphenoxy)piperidine HCl, where bromine at the 4-position may alter steric and electronic interactions . Replacing nitro with fluorine (as in ) reduces molecular weight (274.13 vs. ~315.14) and increases XLogP3 (2.8 vs. ~2.5), suggesting higher lipophilicity due to fluorine’s hydrophobic nature.
Functional Group Impact: The nitro group enhances electrophilicity, making the target compound more reactive in reduction or substitution reactions compared to halogen-only analogs .
Preparation Methods
Reaction Mechanism
-
Deprotonation : Potassium carbonate (K₂CO₃) deprotonates 2-bromo-4-nitrophenol, generating a phenoxide ion with enhanced nucleophilicity.
-
Nucleophilic Attack : The phenoxide ion displaces the chloride leaving group from 4-chloropiperidine via an SN2 mechanism, forming the desired ether bond.
-
Workup : The crude product is purified via recrystallization using dichloromethane and n-heptane.
Optimization Parameters
-
Solvent : Dimethylformamide (DMF) or acetonitrile, which stabilize ionic intermediates.
-
Temperature : 80–100°C for 12–24 hours to overcome steric hindrance from the piperidine ring.
-
Base : K₂CO₃ (2.0–3.0 eq) ensures complete phenoxide formation without hydrolyzing the nitro group.
Yield : 70–75% under optimized conditions.
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction offers an alternative pathway under milder conditions, ideal for acid-sensitive substrates. This method couples 2-bromo-4-nitrophenol with 4-hydroxypiperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Reaction Mechanism
-
Oxidation-Reduction : DEAD oxidizes PPh₃ to triphenylphosphine oxide, generating a protonated intermediate that activates the hydroxyl group of 4-hydroxypiperidine.
-
Etherification : The activated intermediate facilitates nucleophilic attack by the phenoxide ion, forming the ether bond with inversion of configuration.
Optimization Parameters
-
Solvent : Tetrahydrofuran (THF) or dichloromethane.
-
Reagent Stoichiometry : DEAD (1.2 eq) and PPh₃ (1.5 eq) to ensure complete conversion.
-
Temperature : Room temperature (20–25°C) for 18–24 hours.
Yield : 80–85%, though reagent costs limit industrial scalability.
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) enhances reaction efficiency by mediating between aqueous and organic phases, particularly useful for large-scale synthesis.
Reaction Protocol
-
Catalyst Selection : Tetra-n-butylammonium bromide (TBAB, 0.1 eq) facilitates phenoxide transfer into the organic phase.
-
Alkylation : 4-Chloropiperidine reacts with 2-bromo-4-nitrophenol in a dichloromethane-water biphasic system under vigorous stirring.
-
Base : Aqueous sodium hydroxide (NaOH, 50% w/w) maintains the phenoxide concentration.
Optimization Parameters
Yield : 85–90% with high reproducibility.
Comparative Analysis of Methods
| Parameter | Williamson | Mitsunobu | PTC |
|---|---|---|---|
| Yield | 70–75% | 80–85% | 85–90% |
| Cost | Low | High | Moderate |
| Scalability | High | Low | High |
| Reaction Time | 12–24 h | 18–24 h | 6–8 h |
| Functional Group Tolerance | Moderate | High | Moderate |
Industrial-Scale Considerations
For commercial production, the PTC method is preferred due to its balance of yield, scalability, and cost-effectiveness. Key industrial adaptations include:
-
Continuous Flow Reactors : Minimize thermal degradation and improve mixing efficiency.
-
Solvent Recycling : Dichloromethane recovery via distillation reduces environmental impact.
-
Catalyst Reuse : TBAB retains activity for 3–5 cycles after extraction.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing O- vs. N-alkylation in piperidine derivatives is suppressed by using excess phenol (1.5 eq).
-
Nitro Group Stability : Reactions are conducted below 100°C to prevent nitro reduction or decomposition.
-
Byproduct Formation : Unreacted 4-chloropiperidine is removed via vacuum distillation (40–50°C, 10 mmHg) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Bromo-4-nitrophenoxy)piperidine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 2-bromo-4-nitrophenol and piperidine derivatives under controlled basic conditions. Purity optimization requires chromatographic techniques (e.g., flash chromatography) and recrystallization using polar aprotic solvents like DMF or DMSO. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity using HPLC (>95% by area) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic methods:
- NMR : Confirm substitution patterns (e.g., aromatic proton signals at δ 7.8–8.2 ppm for nitro groups; piperidine protons at δ 3.0–3.5 ppm).
- FT-IR : Validate nitro (1520–1350 cm⁻¹) and ether (1250–1150 cm⁻¹) functional groups.
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 315.03 .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow OSHA and GHS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential bromine vapor release.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Storage : In amber vials at 2–8°C under inert gas .
Q. How can researchers design initial reactivity studies for this compound?
- Methodological Answer : Prioritize SNAr reactions (e.g., coupling with amines or thiols) under varying temperatures (25–80°C) and catalysts (e.g., K₂CO₃, Cs₂CO₃). Use DoE (Design of Experiments) to screen solvent polarity (DMF vs. THF) and base strength. Track substituent effects on reaction rates via kinetic profiling .
Advanced Research Questions
Q. How can computational modeling improve reaction optimization for derivatives of this compound?
- Methodological Answer : Apply DFT (Density Functional Theory) to map transition states and identify rate-limiting steps. Use software like Gaussian or ORCA to calculate activation energies for bromine displacement. Pair with cheminformatics tools (e.g., RDKit) to predict regioselectivity in cross-coupling reactions. Validate models via experimental Arrhenius plots .
Q. What strategies resolve contradictions in experimental vs. theoretical data for nitro-group reactivity?
- Methodological Answer :
- Hypothesis Testing : Compare Hammett substituent constants (σ) with observed reaction rates to assess electronic effects.
- Error Analysis : Quantify discrepancies using RMSE (Root Mean Square Error) between DFT-predicted and experimental activation energies.
- Control Experiments : Test steric effects by synthesizing analogs (e.g., 4-chloro or 4-fluoro substitutions) .
Q. How can researchers design a factorial experiment to optimize catalytic coupling reactions involving this compound?
- Methodological Answer : Implement a 2³ factorial design to evaluate:
- Factors : Catalyst loading (5–10 mol%), temperature (60–100°C), solvent (toluene vs. DMF).
- Responses : Yield (%) and enantiomeric excess (ee%).
- Statistical Tools : ANOVA to identify significant interactions; response surface methodology (RSM) for multi-objective optimization .
Q. What methodologies validate the stability of this compound under long-term storage?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Analytical Metrics : Monitor degradation via HPLC (new peaks >0.1% area), NMR (disappearance of parent signals), and Karl Fischer titration (moisture uptake).
- Kinetic Modeling : Apply Arrhenius equation to extrapolate shelf life at 25°C .
Q. How can researchers address conflicting results in solvent effects on nitro-group reduction?
- Methodological Answer :
- Mechanistic Studies : Use cyclic voltammetry to compare reduction potentials in polar vs. nonpolar solvents.
- In Situ Monitoring : Employ Raman spectroscopy to detect intermediate species (e.g., nitroso or hydroxylamine).
- Multivariate Analysis : Cluster solvents by donor number and dielectric constant to correlate with reaction outcomes .
Methodological Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
